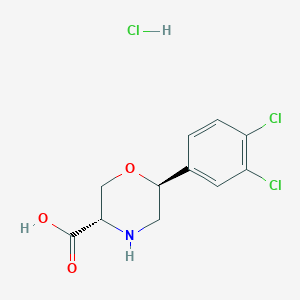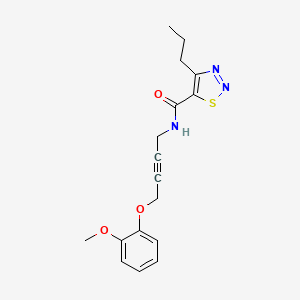
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide, also known as MTFMT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTFMT belongs to the family of thiazole derivatives and has been studied for its ability to inhibit certain enzymes and modulate biochemical pathways. In
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide exerts its effects through the inhibition of specific enzymes and the modulation of biochemical pathways. For example, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide inhibits protein tyrosine phosphatase 1B, which leads to increased insulin signaling and improved glucose metabolism. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide also inhibits dipeptidyl peptidase-4, which increases the levels of incretin hormones and improves glucose-dependent insulin secretion. In cancer cells, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide modulates the levels of certain neurotransmitters and protects against oxidative stress.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce blood glucose levels. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease models, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide for therapeutic use.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of various diseases. For example, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been shown to enhance the anticancer effects of certain chemotherapeutic agents. Additionally, further studies are needed to explore the potential use of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Finally, the development of more potent and selective 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide analogs may lead to improved therapeutic efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide involves the reaction of 2-mercaptothiazole with 3-(trifluoromethyl)benzyl chloride to form 5-(3-(trifluoromethyl)benzyl)thiazol-2-ylthiol. This intermediate is then reacted with 4-methoxyphenol and acetic anhydride to form 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide. The synthesis method has been reported in the literature and can be carried out in a laboratory setting with appropriate safety measures.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate certain biochemical pathways.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-27-15-5-7-16(8-6-15)28-12-18(26)25-19-24-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJVEWRYIVDUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)



![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)


![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)